N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide
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Overview
Description
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
Compounds like “N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure of the compound and its functional groups .
Mode of Action
The compound might interact with its target through various types of chemical interactions, such as hydrogen bonding, ionic interactions, or hydrophobic interactions. The specific mode of action would depend on the compound’s structure and the nature of its target .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its solubility, stability, and the presence of functional groups that can be metabolized by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling to effects on whole-body physiology .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones under mild conditions . The reaction conditions often include the use of ethanol as a solvent and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S2/c1-13-17(24-18(21-13)14-6-5-7-15(19)12-14)10-11-20-25(22,23)16-8-3-2-4-9-16/h2-9,12,20H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSSCPZTBANITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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